2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 944899-71-2
VCID: VC3314246
InChI: InChI=1S/C10H8ClN3/c11-6-10-13-5-3-9(14-10)8-2-1-4-12-7-8/h1-5,7H,6H2
SMILES: C1=CC(=CN=C1)C2=NC(=NC=C2)CCl
Molecular Formula: C10H8ClN3
Molecular Weight: 205.64 g/mol

2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine

CAS No.: 944899-71-2

Cat. No.: VC3314246

Molecular Formula: C10H8ClN3

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine - 944899-71-2

Specification

CAS No. 944899-71-2
Molecular Formula C10H8ClN3
Molecular Weight 205.64 g/mol
IUPAC Name 2-(chloromethyl)-4-pyridin-3-ylpyrimidine
Standard InChI InChI=1S/C10H8ClN3/c11-6-10-13-5-3-9(14-10)8-2-1-4-12-7-8/h1-5,7H,6H2
Standard InChI Key IMKLIVSZJRMXCR-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=NC(=NC=C2)CCl
Canonical SMILES C1=CC(=CN=C1)C2=NC(=NC=C2)CCl

Introduction

Chemical Structure and Identity

Molecular Description and Composition

2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core with two key substituents: a chloromethyl group at the 2-position and a pyridin-3-yl group at the 4-position. The structure combines electron-deficient heterocyclic rings that contribute to its chemical properties and reactivity .

The compound's structure can be compared to the related compound 2-chloro-4-(pyridin-3-yl)pyrimidine, which has been more extensively documented. The key difference is the presence of a methylene (CH₂) spacer between the pyrimidine ring and the chlorine atom in 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine, which significantly alters its chemical reactivity profile .

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₀H₈ClN₃Based on structure
Molecular Weight~205.65 g/molCalculated from molecular formula
Physical StateSolid at room temperatureBased on similar heterocyclic compounds
SolubilityLikely soluble in organic solvents (DMSO, chloroform)Based on similar pyrimidine derivatives
LogP~1.2-1.5Estimated from similar compound 2-chloro-4-(pyridin-3-yl)pyrimidine (LogP = 0.95)
Melting Point150-200°C (estimate)Based on related heterocyclic compounds

The presence of nitrogen atoms in both the pyrimidine and pyridine rings makes this compound likely to act as a hydrogen bond acceptor, potentially influencing its interactions with biological systems and other molecules .

Synthetic Methodologies

Chloromethylation of 4-(pyridin-3-yl)pyrimidine

This approach would involve direct chloromethylation of a 4-(pyridin-3-yl)pyrimidine precursor. The synthesis pathway would likely follow a procedure similar to that used for 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine, which involves treatment with chloromethylating agents under controlled conditions.

Proposed Reaction Scheme:

  • Starting with 4-(pyridin-3-yl)pyrimidine

  • Treatment with chloromethyl methyl ether (MOMCl) in the presence of a base

  • Reaction under inert atmosphere to prevent unwanted side reactions

Sequential Functional Group Transformations

An alternative approach could adapt the methodology described for 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, which involves a series of transformations including methylation, ammonification, chlorination, and oxidation steps .

Optimization for Scale-Up

For industrial-scale production, several considerations would be important:

  • Use of more efficient chloromethylating agents or catalysts to enhance reaction rates

  • Implementation of continuous flow reactors to ensure consistent production quality and scalability

  • Optimization of reaction conditions to improve yield and reduce formation of byproducts

Table 2: Key Considerations for Synthetic Scale-Up

ParameterSignificanceOptimization Strategy
Reaction TemperatureInfluences reaction rate and selectivityCareful temperature control, possibly with cooling systems
Solvent SelectionAffects solubility and reaction kineticsScreening of environmentally friendly alternatives
Catalyst LoadingDetermines efficiency and costOptimization to minimize catalyst amount while maintaining yield
Purification MethodImpacts final product qualityDevelopment of efficient crystallization or chromatographic methods

Chemical Reactivity

Reactive Centers

2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine contains several reactive centers that determine its chemical behavior:

Chloromethyl Group Reactivity

The chloromethyl group at the 2-position represents a primary reactive site, prone to nucleophilic substitution reactions. Similar to what has been observed with related compounds, this functional group can undergo various chemical transformations:

  • Nucleophilic substitution with amines to form aminomethyl derivatives

  • Reaction with alcohols or phenols to form ethers

  • Substitution with thiols to form thioether linkages

  • Interaction with carboxylates to form esters

Heterocyclic Ring Systems

The pyrimidine and pyridine rings possess nitrogen atoms that can:

  • Act as hydrogen bond acceptors

  • Serve as coordination sites for metals

  • Participate in acid-base chemistry

  • Undergo electrophilic aromatic substitution under forcing conditions

Reaction Scope

The compound can potentially undergo a wide range of reactions, making it a versatile building block for synthesis. Table 3 summarizes the predicted reactivity patterns.

Table 3: Predicted Reactivity Patterns of 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine

Reaction TypeReactive SiteExpected ProductsPotential Applications
Nucleophilic SubstitutionChloromethyl groupSubstituted methyl derivativesSynthesis of functionalized pyrimidines
Metal CoordinationPyridine/Pyrimidine N atomsMetal complexesCatalysis, materials science
Electrophilic Aromatic SubstitutionAromatic ringsRing-substituted derivativesModification of electronic properties
ReductionC=N bonds in heterocyclesPartially or fully reduced heterocyclesModulation of conformational properties

Structural Comparison with Analogous Compounds

Related Pyrimidine Derivatives

Understanding the relationship between 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine and structurally similar compounds provides valuable insights into its properties and potential applications.

Comparison with 2-Chloro-4-(pyridin-3-yl)pyrimidine

2-Chloro-4-(pyridin-3-yl)pyrimidine (CAS: 483324-01-2) is a closely related compound that differs only in the absence of the methylene group between the pyrimidine ring and the chlorine atom . Key differences include:

Comparison with 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine

2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine (CAS: 944906-18-7) differs in the position of the nitrogen atom in the pyridine ring (4-position versus 3-position). This positional change affects:

  • Electronic distribution within the molecule

  • Hydrogen bonding patterns

  • Coordination geometry when interacting with metals or proteins

Table 4: Comparative Analysis of Related Pyrimidine Derivatives

CompoundKey Structural FeatureExpected Property DifferencesPotential Application Differences
2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidineCH₂Cl at 2-position, pyridin-3-yl at 4-positionEnhanced reactivity at chloromethyl position; meta-substitution pattern on pyridineVersatile building block for diverse substitution patterns
2-Chloro-4-(pyridin-3-yl)pyrimidineDirect Cl at 2-positionLower reactivity toward nucleophiles; more rigid structureMore stable under harsh conditions; different binding profile
2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidinePyridin-4-yl substitutionDifferent electronic distribution; para-substitution patternDifferent coordination geometry; altered hydrogen bonding network

Current Research Status and Future Perspectives

Research Gaps

Based on the available search results, several research gaps regarding 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine can be identified:

  • Limited published synthetic routes specifically for this compound

  • Absence of comprehensive characterization data

  • Insufficient exploration of its biological activities

  • Lack of studies on its potential applications in materials science

Future Research Directions

Future research on 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine could focus on:

  • Development of efficient, scalable synthetic methodologies

  • Comprehensive physical and chemical characterization

  • Exploration of its potential as a building block for pharmaceutical compounds

  • Investigation of its coordination chemistry with various metals

  • Application in the synthesis of novel pyrido[2,3-d]pyrimidine derivatives, which have shown promising anticancer activity

Table 5: Potential Research Areas for 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine

Research AreaKey QuestionsPotential Significance
Synthetic MethodologyWhat are the most efficient routes to synthesize this compound?Enable access to larger quantities for further research
Biological ActivityDoes the compound or its derivatives exhibit therapeutic potential?Identification of novel bioactive compounds
Materials ApplicationsCan the compound form interesting coordination complexes?Development of new catalysts or functional materials
Structure-Property RelationshipsHow do structural modifications affect the compound's properties?Understanding fundamental structure-property relationships

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